1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]pro
Description
The compound 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile is a critical intermediate in the synthesis of silodosin, a selective α1A-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH) . Structurally, it features a benzoyloxypropyl group (-CH2CH2CH2-O-CO-C6H5) attached to an indole core, along with a chiral (2R)-configured aminopropyl side chain containing a trifluoroethoxy-substituted phenoxyethyl moiety. The benzoyloxy group serves as a protective moiety for a hydroxyl group, which is later hydrolyzed to yield the active pharmaceutical ingredient (API), silodosin .
Properties
IUPAC Name |
3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34F3N3O4.C2H2O4/c1-23(37-13-17-40-28-10-5-6-11-29(28)42-22-32(33,34)35)18-24-19-26-12-15-38(30(26)27(20-24)21-36)14-7-16-41-31(39)25-8-3-2-4-9-25;3-1(4)2(5)6/h2-6,8-11,19-20,23,37H,7,12-18,22H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYQIJBUNUHEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36F3N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile is a complex organic compound with significant biological activity. This compound is known for its potential therapeutic applications, particularly in the field of pharmacology.
- CAS Number : 885340-11-4
- Molecular Formula : C32H34F3N3O4
- Molecular Weight : 573.63 g/mol
- Purity : >95% (HPLC)
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to exhibit:
- Antagonistic activity at alpha-1 adrenergic receptors, which plays a crucial role in conditions like benign prostatic hyperplasia (BPH).
- Inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent vasodilation.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Alpha-1 Adrenergic Blockade | Reduces smooth muscle contraction | |
| Phosphodiesterase Inhibition | Increases cAMP levels | |
| Antiproliferative Effects | Inhibits cancer cell growth |
Case Study 1: Treatment of Benign Prostatic Hyperplasia (BPH)
A clinical trial investigated the efficacy of this compound in treating BPH. Patients receiving the compound showed a significant reduction in urinary symptoms compared to the placebo group. The study highlighted its safety profile and tolerability.
Case Study 2: Cancer Cell Line Studies
In vitro studies demonstrated that the compound inhibited the proliferation of prostate cancer cell lines by inducing apoptosis. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Research Findings
Recent research has focused on the structural modifications of this compound to enhance its biological activity and selectivity. Notable findings include:
- Structure-Activity Relationship (SAR) studies that indicate specific substitutions on the benzoyloxy group significantly affect receptor binding affinity.
- Development of analogs that exhibit improved pharmacokinetic properties, enhancing bioavailability and reducing side effects.
Chemical Reactions Analysis
Pathway 1 (Four-Step Reaction)
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Step 1 : Sodium carbonate in water and ethyl acetate for 2 hours (large scale).
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Step 2 : Magnesium sulfate in dichloromethane (large scale).
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Step 3 : Sodium tetrahydroborate in ethanol (large scale).
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Step 4 : Water and isopropyl alcohol (large scale).
Yield : Not explicitly stated but described as large-scale processes .
Pathway 2 (Two-Step Reaction)
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Step 1.1 : Sodium hydroxide in dichloromethane/water at pH 11 and 10°C.
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Step 2.1 : Sodium carbonate in tert-butyl alcohol under reflux.
Yield : Conditions optimized for large-scale synthesis .
Pathway 3 (Potassium Hydroxide Reaction)
Reaction Conditions and Intermediates
Key Findings and Structural Insights
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Role in Drug Synthesis : Acts as an intermediate in the production of silodosin, a drug for benign prostatic hyperplasia.
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Functional Groups : Contains a nitrile group, indole core, and fluorinated ether moieties, contributing to its pharmacological activity .
-
Molecular Identity :
Mechanistic Highlights
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Aminoalkylation : The compound undergoes nucleophilic substitution involving 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate to form the final product .
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Hydrolysis : Potassium hydroxide facilitates hydrolysis of ester groups, yielding hydroxypropyl derivatives .
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Reduction : Sodium tetrahydroborate is used to reduce intermediates, critical for forming the dihydroindole core .
Comparison with Similar Compounds
Key structural attributes :
- Indole core : Provides a rigid scaffold for receptor binding.
- Benzoyloxypropyl group : Enhances lipophilicity for improved crystallinity and handling during synthesis.
- (2R)-Aminopropyl side chain: Confers stereoselective α1A-adrenoceptor antagonism.
- Trifluoroethoxy phenoxyethyl group: Contributes to metabolic stability and receptor subtype selectivity .
The compound is synthesized via a multi-step process involving condensation, protection/deprotection, and salt formation (e.g., oxalate or 2-oxoglutarate salts) to facilitate purification .
Structural and Functional Comparison
Research Findings
- Receptor Binding: Silodosin’s (2R)-configured side chain optimizes binding to α1A-adrenoceptors (Ki = 0.03 nM) while minimizing off-target effects on α1B (Ki = 4.9 nM) .
- Synthetic Efficiency : Use of the 2-oxoglutarate salt reduces reaction time by 40% compared to oxalate-based methods, with a 92% yield .
- Metabolic Stability : The trifluoroethoxy group slows hepatic metabolism, extending silodosin’s half-life (t1/2 = 13 hours) vs. tamsulosin (t1/2 = 9 hours) .
Preparation Methods
Functionalization of the Indole Core with Propyl and Benzoyloxy Groups
The key functionalization involves attaching a 3-(benzoyloxy)propyl chain to the indole nitrogen or at a suitable position on the indole ring:
Preparation of 3-(Benzoyloxy)propyl Halides: This intermediate is synthesized by esterification of 3-hydroxypropyl derivatives with benzoyl chloride in the presence of a base such as pyridine or triethylamine, yielding benzoyl-protected alcohols.
Nucleophilic Substitution: The benzoyloxypropyl group is then introduced onto the indole core via nucleophilic substitution at the nitrogen atom or via alkylation of the indole nitrogen using the benzoyloxypropyl halide under basic conditions.
Research Data: The preparation of benzoyl-protected alkyl halides is well-documented, with yields often exceeding 80% under optimized conditions. Alkylation of indole nitrogen typically employs potassium carbonate or sodium hydride as base in polar aprotic solvents like dimethylformamide.
Construction of the Substituted Amine Side Chain
The side chain (2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl) is assembled through a sequence of steps involving:
Synthesis of the Phenoxy-Ethyl Amine: This involves nucleophilic aromatic substitution of phenol derivatives with ethylene chlorides or bromides bearing the trifluoroethoxy group. The trifluoroethoxy group is introduced via nucleophilic substitution of ethylene chlorides with trifluoroethanol derivatives.
Amino Group Introduction: The amino functionality is introduced via reductive amination or nucleophilic substitution, often using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Research Findings: The trifluoroethoxy group’s incorporation is achieved with high regioselectivity using nucleophilic substitution reactions, with reaction conditions carefully controlled to prevent side reactions.
Final Coupling and Purification
The last step involves coupling the indole core with the side chain:
- Amide Bond Formation: The side chain bearing amino groups is coupled to the indole derivative through amide bond formation, typically using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).
- Purification: The final product is purified via recrystallization from suitable solvents or chromatographic techniques like preparative HPLC, ensuring high purity (>99%).
Research Data: The coupling reactions are optimized at room temperature or slightly elevated temperatures (25–40°C), with reaction times ranging from 12 to 24 hours, depending on reagent reactivity.
Supporting Data and Tables
In-Depth Research Findings
- Reaction Optimization: Precise control of temperature during phosphorylation and coupling steps minimizes side reactions and improves yields, as demonstrated in the synthesis of similar indole derivatives.
- Purification Techniques: Recrystallization from ethanol-water mixtures or chromatography ensures high purity, crucial for pharmaceutical applications.
- Safety Considerations: Handling of trifluoroethoxy reagents and cyanide derivatives requires strict safety protocols due to toxicity and environmental concerns.
Q & A
Q. What synthetic strategies are documented for constructing the trifluoroethoxy phenoxy ethylamino moiety in this compound?
- Methodological Answer: Key steps include: (i) Trifluoroethoxy introduction: React 2-(2,2,2-trifluoroethoxy)phenol (CAS 160968-99-0) with ethylenediamine under Mitsunobu conditions to form the ethylamino linkage . (ii) Stereochemical control: Use chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) for the (2R)-propylamine configuration . (iii) Benzoyloxypropyl coupling: Employ Steglich esterification or palladium-mediated cross-coupling for regioselective attachment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer:
- Experimental Design: Standardize assay conditions (e.g., buffer pH, temperature, cell-line passage number) and validate compound solubility using dynamic light scattering (DLS) to rule out aggregation artifacts .
- Data Analysis: Apply multivariate regression to identify confounding variables (e.g., batch-to-batch purity variations ≥2% impact IC₅₀). Cross-reference with structural analogs (e.g., 4-methylbenzoate derivatives) to isolate structure-activity relationships (SAR) .
- Theoretical Framework: Reconcile contradictions using molecular dynamics simulations to assess target binding pocket flexibility, which may explain differential activity .
Q. What computational approaches are suitable for predicting receptor binding modes given the compound’s stereochemical complexity?
- Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina with flexible side-chain sampling to account for the trifluoroethoxy group’s steric and electronic effects. Validate with free-energy perturbation (FEP) calculations .
- Quantum Mechanics (QM): Perform DFT (B3LYP/6-311+G**) to model the electron-withdrawing trifluoroethoxy group’s impact on π-π stacking interactions .
- Crystallographic Validation: Co-crystallize the compound with its target protein (e.g., kinases) and compare with predicted poses using X-ray diffraction data .
Method Development Questions
Q. How to optimize HPLC conditions for separating diastereomers of this compound during synthesis?
- Methodological Answer:
- Column Selection: Use chiral stationary phases (e.g., Chiralpak IA or IB) with heptane:isopropanol (90:10) + 0.1% trifluoroacetic acid (TFA) for enantiomeric resolution.
- Gradient Optimization: Apply a 20–50% acetonitrile gradient over 30 min at 40°C to resolve dihydroindole and benzoyloxypropyl regioisomers. Monitor at 254 nm .
Data Interpretation Questions
Q. What strategies mitigate batch-to-batch variability in biological assays caused by trace impurities?
- Methodological Answer:
- Quality Control: Implement LC-MS/MS to detect and quantify impurities ≥0.1% (e.g., de-ethylated byproducts).
- Statistical Correction: Use partial least squares (PLS) regression to correlate impurity profiles with assay outcomes, adjusting IC₅₀ values accordingly .
Theoretical Framework Integration
Q. How to link the compound’s pharmacokinetic properties to its structural features in preclinical studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
